Hydrocortisone Succinate

Intravenous Glucocorticoid Administration Drug Safety and Tolerability Prodrug Comparison

Hydrocortisone succinate (as the sodium salt; CAS 125-04-2) is a water-soluble ester prodrug of the endogenous glucocorticoid hydrocortisone, designed specifically for parenteral administration. Unlike the base hydrocortisone, which is insoluble in water and thus unsuitable for intravenous use, the sodium succinate ester confers very high aqueous solubility, enabling immediate intravenous or intramuscular injection of high doses in small fluid volumes.

Molecular Formula C25H34O8
Molecular Weight 462.5 g/mol
CAS No. 125-04-2; 2203-97-6
Cat. No. B15609938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrocortisone Succinate
CAS125-04-2; 2203-97-6
Molecular FormulaC25H34O8
Molecular Weight462.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H34O8/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30/h11,16-18,22,27,32H,3-10,12-13H2,1-2H3,(H,29,30)/t16-,17-,18-,22+,23-,24-,25-/m0/s1
InChIKeyVWQWXZAWFPZJDA-CGVGKPPMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydrocortisone Succinate: Procurement Guide for Water-Soluble Injectable Glucocorticoid Formulations


Hydrocortisone succinate (as the sodium salt; CAS 125-04-2) is a water-soluble ester prodrug of the endogenous glucocorticoid hydrocortisone, designed specifically for parenteral administration [1]. Unlike the base hydrocortisone, which is insoluble in water and thus unsuitable for intravenous use, the sodium succinate ester confers very high aqueous solubility, enabling immediate intravenous or intramuscular injection of high doses in small fluid volumes [2]. This formulation retains full biologic equivalence to hydrocortisone in equimolar quantities and is primarily indicated when oral therapy is not feasible or when rapid attainment of high plasma glucocorticoid levels is clinically required [1].

Hydrocortisone Succinate: Why In-Class Substitution Is Not Straightforward


Although hydrocortisone succinate shares the same active glucocorticoid moiety (hydrocortisone) as other hydrocortisone esters such as the sodium phosphate derivative, direct substitution cannot be assumed without consideration of formulation-specific performance characteristics. Key differences in aqueous stability, hydrolysis kinetics, and clinical adverse effect profiles create distinct use cases and selection criteria. As demonstrated by direct comparative studies, the sodium phosphate ester is associated with a substantially higher incidence of acute local adverse effects upon intravenous administration compared to the sodium succinate ester [1]. Furthermore, in shock management, hydrocortisone succinate demonstrates different clinical efficacy profiles when compared directly with other potent succinate-ester corticosteroids such as methylprednisolone sodium succinate [2]. These differences underscore the need for evidence-based procurement decisions rather than simple pharmacologic class substitution.

Hydrocortisone Succinate: Quantitative Comparative Evidence Against Closest Analogs


Hydrocortisone Succinate vs. Hydrocortisone Sodium Phosphate: Incidence of Acute Anorectal Adverse Effects

In a double-blind clinical trial, the incidence of acute burning or itching in the anorectal area following intravenous administration was evaluated for hydrocortisone sodium succinate versus hydrocortisone sodium phosphate [1]. The sodium phosphate formulation demonstrated a significantly higher adverse effect rate. The two formulations were similar in all measured pharmacodynamic parameters including eosinophil suppression, serum glucose elevation, white blood cell differential shifts, and urinary sodium/potassium excretion [1].

Intravenous Glucocorticoid Administration Drug Safety and Tolerability Prodrug Comparison

Hydrocortisone Succinate vs. Hydrocortisone Base: Solubility and Intravenous Administration Feasibility

The fundamental physicochemical difference enabling parenteral use is solubility: hydrocortisone base is insoluble in water, whereas hydrocortisone sodium succinate is classified as very soluble in water [1][2]. The sodium succinate ester permits the immediate intravenous administration of high doses in a small volume of diluent, enabling rapid attainment of high blood levels [3]. Following intravenous injection, demonstrable clinical effects are evident within one hour [3].

Drug Formulation Parenteral Drug Delivery Prodrug Design

Hydrocortisone Succinate vs. Methylprednisolone Sodium Succinate: Comparative Efficacy in Shock

A multicenter double-blind controlled study compared hydrocortisone sodium succinate with methylprednisolone sodium succinate in 135 shock patients, with each administered at initial doses of 20-30 mg/kg body weight [1]. The methylprednisolone group demonstrated a higher general improvement rate and higher global utility rate. However, hydrocortisone sodium succinate serves as an essential active control with demonstrated efficacy, and the study provides quantitative benchmarks for clinical expectations when hydrocortisone is selected [1].

Shock Management Critical Care Vasopressor-Sparing Therapy

Hydrocortisone Succinate Infusion Solution Stability: 12-Hour Room Temperature Usability Data

The chemical stability of hydrocortisone sodium succinate in infusion solutions was evaluated at concentrations of 1 mg/mL and 4 mg/mL in both 0.9% sodium chloride and 5% glucose, at room temperature (25°C) [1]. Degradation was measured by validated HPLC, showing that hydrocortisone sodium succinate remains physically and chemically stable for 12 hours at room temperature with minimal degradation, regardless of light protection status [1].

Hospital Pharmacy Compounding Infusion Stability Beyond-Use Dating

Hydrocortisone Succinate vs. Methylprednisolone Succinate: Pituitary-Adrenal Suppression Equivalence in Preclinical Toxicology

A comparative intravenous toxicity study in male Wistar rats evaluated hydrocortisone 21-sodium succinate (HCS) versus 6α-methylprednisolone 21-sodium succinate (MPS) administered at 20 or 100 mg/kg/day for 14 days [1]. Both compounds produced dose-dependent decreases in adrenal gland weight and atrophy of the zona fasciculata in the adrenal cortex, with correlated declines in serum corticosterone levels. No ulceration was observed in the gastrointestinal tract of rats treated with either compound [1].

Preclinical Safety HPA Axis Suppression Comparative Toxicology

Hydrocortisone Succinate Preservative-Free Oral Solution: 14-Day Refrigerated Stability at Multiple pH Values

The physical and chemical stability of preservative-free oral solutions of hydrocortisone succinate (1 mg/mL) was evaluated at pH 5.5, 6.5, and 7.4 under refrigeration (3-7°C) [1]. At these pH values, at least 92% of the initial hydrocortisone succinate concentration remained throughout the 14-day study period, with no detectable changes in color, odor, or pH, and no visible microbial growth [1]. In contrast, solutions at pH 4.0 and those stored at ambient or high temperatures showed rapid degradation [1].

Pediatric Formulations Oral Liquid Stability Preservative-Free Compounding

Hydrocortisone Succinate: Evidence-Backed Research and Industrial Application Scenarios


Critical Care and Emergency Medicine: Intravenous Shock and Acute Adrenal Insufficiency Management

Hydrocortisone sodium succinate is the formulation of choice when rapid attainment of high plasma hydrocortisone concentrations is required via intravenous administration, with demonstrable effects evident within one hour of injection [1]. Its high aqueous solubility enables administration of high doses in small fluid volumes, making it particularly suitable for fluid-restricted critically ill patients [1]. While direct comparative data show methylprednisolone succinate achieves higher improvement rates in shock, hydrocortisone succinate remains essential where mineralocorticoid activity is clinically indicated or where formulary constraints apply [2].

Hospital Pharmacy Compounding: Extended Beyond-Use Dating for Prepared Infusions

Hydrocortisone sodium succinate infusion solutions prepared at 1 mg/mL or 4 mg/mL in 0.9% sodium chloride or 5% glucose demonstrate excellent stability at room temperature, with only 3% degradation after 12 hours and 5% after 24 hours [3]. This stability profile is consistent regardless of concentration, diluent type, or light exposure, supporting standardized compounding protocols and reducing drug waste in hospital pharmacy operations [3].

Pediatric and Special Populations: Preservative-Free Oral Liquid Compounding

For pediatric patients or adults requiring precise, flexible dosing without preservative exposure, hydrocortisone succinate can be compounded into preservative-free oral solutions that remain chemically stable (≥92% of initial concentration) for at least 14 days under refrigeration at pH 5.5-7.4 [4]. This evidence supports extemporaneous preparation of oral liquids from the parenteral powder formulation, providing a viable alternative when commercial oral hydrocortisone products are unavailable or unsuitable.

Intravenous Administration with Superior Tolerability Profile vs. Phosphate Ester

In clinical settings requiring intravenous corticosteroid administration, hydrocortisone sodium succinate offers a distinct tolerability advantage over hydrocortisone sodium phosphate. Direct comparative evidence demonstrates that the phosphate ester is associated with acute anorectal pruritus in 89% of patients, whereas the succinate ester produces no such adverse effect, despite equivalent pharmacodynamic activity [5]. This makes hydrocortisone succinate the preferred intravenous formulation for patient comfort and reduced nursing intervention requirements.

Quote Request

Request a Quote for Hydrocortisone Succinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.